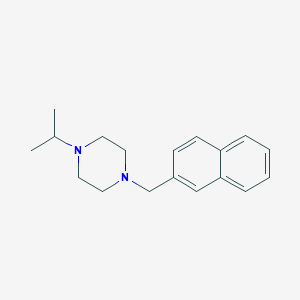
1-isopropyl-4-(2-naphthylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as INM-176 and has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-isopropyl-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. It has also been found to bind to the serotonin transporter, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
1-isopropyl-4-(2-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to modulate the levels of various cytokines and growth factors, which play a role in inflammation and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isopropyl-4-(2-naphthylmethyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-Alzheimer's, and antidepressant-like effects, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-isopropyl-4-(2-naphthylmethyl)piperazine. One potential avenue is to investigate its potential as a combination therapy with other drugs for the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and obesity. Additionally, further research is needed to elucidate its exact mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine involves the reaction of 2-naphthylmethylamine with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of potassium carbonate to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-isopropyl-4-(2-naphthylmethyl)piperazine has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMVCSDZNLZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

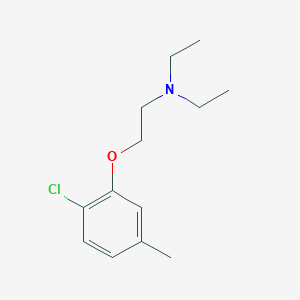


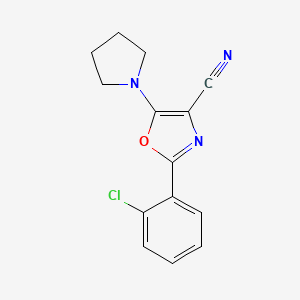


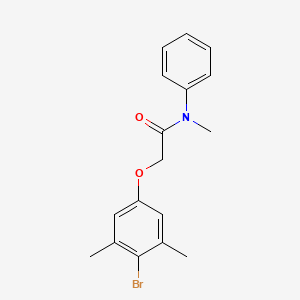
![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
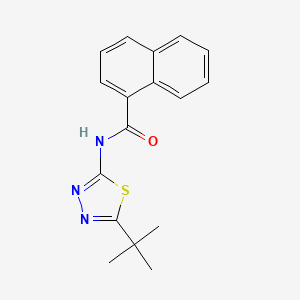
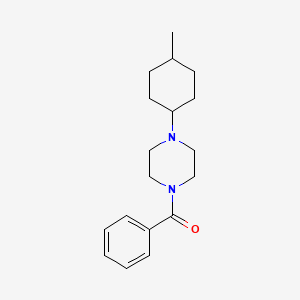

![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)